Lipophilicity Differentiation: XLogP3 Comparison with Classic Sulfonamides
The target compound exhibits a computed XLogP3 of 3.3 [1], positioning it in the optimal lipophilicity range for oral bioavailability (Lipinski's Rule of 5 allows LogP up to 5). This is 3.9 log units higher than sulfanilamide (XLogP3 = -0.6) [2] and comparable to the marketed drug celecoxib (XLogP3 = 3.4) , a well-characterized COX-2 inhibitor sulfonamide. This moderate lipophilicity balances passive membrane diffusion with aqueous solubility, a critical parameter for cell-based assay performance and in vivo exposure.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Sulfanilamide XLogP3 = -0.6; Celecoxib XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +3.9 vs. sulfanilamide; ΔXLogP3 = -0.1 vs. celecoxib |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
XLogP3 strongly influences solubility-permeability balance; the target compound's value (3.3) avoids the excessive polarity of classical sulfonamide antibiotics while remaining within the drug-like range validated by marketed sulfonamide drugs.
- [1] PubChem CID 75534505. (2026). Computed XLogP3 for N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem CID 5333. (2026). Computed XLogP3 for Sulfanilamide. National Center for Biotechnology Information. View Source
